

A Comparative Analysis of the Thermodynamic Properties of N-Propylphthalimide and Related Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-Propylphthalimide*

Cat. No.: *B1294304*

[Get Quote](#)

This guide provides a detailed comparison of the experimental thermodynamic data for **N-Propylphthalimide** and its structurally related analogs, phthalimide and N-ethylphthalimide. The data presented herein, including the standard molar enthalpies of formation and sublimation, are crucial for researchers and scientists in the fields of chemistry, materials science, and drug development for understanding the energetic properties and stability of these compounds.

Data Presentation

The thermodynamic properties of **N-Propylphthalimide**, N-ethylphthalimide, and phthalimide at a standard temperature of 298.15 K are summarized in the table below. These values were determined through rigorous experimental techniques.

Compound	Chemical Formula	Molar Mass (g/mol)	$\Delta fH_m^\circ(\text{cr})$ (kJ/mol)	$\Delta \text{sub}H_m^\circ$ (kJ/mol)
Phthalimide	<chem>C8H5NO2</chem>	147.13	-318.0 ± 1.7	106.3 ± 1.3
N-Ethylphthalimide	<chem>C10H9NO2</chem>	175.18	-350.1 ± 2.7	91.0 ± 1.2
N-Propylphthalimide	<chem>C11H11NO2</chem>	189.21	-377.3 ± 2.2	98.2 ± 1.4

- $\Delta fH_m^\circ(\text{cr})$: Standard molar enthalpy of formation in the crystalline state.
- $\Delta \text{sub}H_m^\circ$: Standard molar enthalpy of sublimation.

The standard molar enthalpies of formation for crystalline phthalimide, N-ethylphthalimide, and **N-propylphthalimide** were derived from their standard molar enthalpies of combustion, measured by static bomb-combustion calorimetry in oxygen at a temperature of 298.15 K.[1][2] The standard molar enthalpies of sublimation at the same temperature were determined using high-temperature Calvet microcalorimetry.[1][2] For phthalimide, this value was also derived from the temperature dependence of its vapor pressure using the Clausius-Clapeyron equation.[1][2]

Experimental Protocols

The experimental methodologies employed to obtain the presented thermodynamic data are detailed below.

1. Static Bomb Combustion Calorimetry:

This technique is used to determine the standard molar enthalpy of combustion, from which the standard molar enthalpy of formation is derived.[3]

- Apparatus: A static bomb calorimeter, typically with an internal volume of around 300 cm³, is used. The bomb is often made of stainless steel with a platinum lining to prevent corrosion. [3]

- Procedure:
 - A pellet of the sample compound (approximately 0.5-1.0 g) is placed in a crucible inside the bomb.[3]
 - A cotton fuse of known combustion energy is attached to an ignition wire and placed in contact with the sample.[3]
 - The bomb is sealed, filled with excess pure oxygen (typically to a pressure of about 3 MPa), and placed in a calorimeter jacket containing a known amount of water.
 - The sample is ignited, and the temperature change of the water in the jacket is meticulously recorded.
 - The calorimeter is calibrated using a standard substance with a known enthalpy of combustion, such as benzoic acid.[4][5]
- Data Analysis: The standard molar enthalpy of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the ignition energy and any side reactions. The standard enthalpy of formation is then derived using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[3]

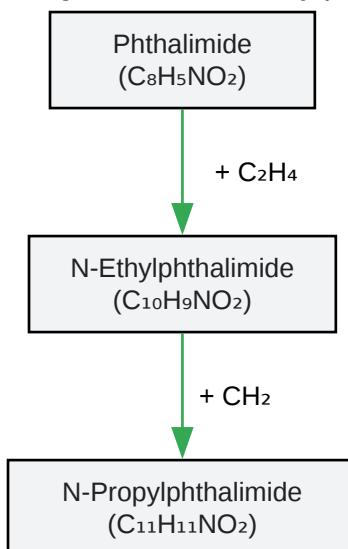
2. High-Temperature Calvet Microcalorimetry:

This method is utilized to directly measure the enthalpy of sublimation.

- Apparatus: A Calvet-type microcalorimeter, which consists of two thermally balanced cells, is used.
- Procedure:
 - A small amount of the crystalline sample is placed in one of the cells.
 - The sample is heated at a controlled rate, causing it to sublime.
 - The heat absorbed during the sublimation process is detected by the calorimeter as a thermal flux.

- Data Analysis: The enthalpy of sublimation is determined by integrating the heat flow signal over the course of the sublimation event.

3. Clausius-Clapeyron Method:


This indirect method determines the enthalpy of sublimation by measuring the vapor pressure of the substance as a function of temperature.[\[6\]](#)

- Procedure:
 - The vapor pressure of the solid compound is measured at various temperatures using a suitable technique, such as Knudsen effusion.[\[7\]](#)
 - A plot of the natural logarithm of the vapor pressure ($\ln P$) versus the inverse of the absolute temperature ($1/T$) is generated.
- Data Analysis: According to the Clausius-Clapeyron equation, the slope of the $\ln P$ vs. $1/T$ plot is equal to $-\Delta_{\text{sub}}H_m^\circ/R$, where R is the ideal gas constant. From this slope, the standard molar enthalpy of sublimation can be calculated.[\[6\]](#)

Visualization of Structural Relationships

The following diagram illustrates the structural progression of the compared phthalimide derivatives, highlighting the sequential addition of methylene ($-\text{CH}_2-$) groups to the N-alkyl chain.

Structural Progression of N-Alkylphthalimides

[Click to download full resolution via product page](#)

Structural progression of N-Alkylphthalimides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. biopchem.education [biopchem.education]
- 5. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurements of Enthalpies of Sublimation: The Importance of Correlating Thermodynamic Data Obtained from Indirect Methods | Semantic Scholar [semanticscholar.org]

- To cite this document: BenchChem. [A Comparative Analysis of the Thermodynamic Properties of N-Propylphthalimide and Related Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294304#thermodynamic-data-for-n-propylphthalimide-and-related-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com